![molecular formula C21H30N2O B4577679 1,1-bis[4-(dimethylamino)phenyl]-1-pentanol](/img/structure/B4577679.png)

1,1-bis[4-(dimethylamino)phenyl]-1-pentanol

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of 1,1-bis[4-(dimethylamino)phenyl]-1-pentanol and related compounds often involves catalyzed polymerization or cyclotrimerization processes. For instance, tris(pentane-2,4-dionato)vanadium-catalyzed polymerization of 4-(N,N-dimethylamino)phenylethyne results in polyenes with π-conjugated donor substituents, while its cyclotrimerization yields tris[4-(N,N-dimethylamino)phenyl]benzene derivatives (J. Rodríguez et al., 1997). Additionally, the Wittig reaction between chloromethylene(triphenyl)phosphine ylide and n-(N,N-dimethylamino)benzaldehyde, followed by dehydrochlorination with a strong base, is a common method for preparing n-(N,N-Dimethylamino)phenylethynes, leading to conjugate dimers like 1,4-bis[n-(N,N-dimethylamino)phenyl]buta-1,3-diyne (J. Gonzalo Rodríguez et al., 2001).

Molecular Structure Analysis

The molecular structure of these compounds is often elucidated through X-ray diffraction methods, revealing the resonance contributions of substituents and the crystalline packing in the solid state. For example, the molecular structure of 1,2,4-tris[4-(N,N-dimethylamino)phenyl]benzene was determined by X-ray diffraction, showing variable yield depending on the reaction conditions (J. Rodríguez et al., 1997).

Chemical Reactions and Properties

These compounds can undergo various chemical reactions, including oxidative dimerization and charge-transfer complex formation. For instance, oxidative dimerization of n-(N,N-Dimethylamino)phenylethynes with copper(I) chloride leads to 1,4-bis[n-(N,N-dimethylamino)phenyl]buta-1,3-diyne, which forms charge-transfer complexes with TCNE, demonstrating significant resonance contribution and thermopolymer transformation under differential scanning calorimetric analysis (J. Gonzalo Rodríguez et al., 2001).

Physical Properties Analysis

The physical properties of 1,1-bis[4-(dimethylamino)phenyl]-1-pentanol derivatives, such as solubility, crystallinity, and thermal behavior, are influenced by their molecular structure. For example, the solubility behavior of triorganotin cations stabilized by intramolecular SnN coordination in polar and apolar solvents is determined by the nature of substituents, showcasing the impact of molecular design on physical characteristics (G. Koten et al., 1978).

Wissenschaftliche Forschungsanwendungen

Crystal Structures and Antifungal Activities

1,1-bis[4-(dimethylamino)phenyl]-1-pentanol and similar compounds have been studied for their crystal structures and potential biological activities. For example, symmetric anti-2,4-bis(X-phenyl)pentane-2,4-diols have been characterized using X-ray diffraction to understand their molecular configurations. These studies revealed various dihedral angles between benzene rings in the compounds, indicating different spatial arrangements. Additionally, these compounds exhibited antifungal activities against several fungal species, suggesting potential applications in antifungal agent development (Jiao, Cao, & Zhao, 2012).

Catalytic Asymmetric Hydrogenation

Compounds related to 1,1-bis[4-(dimethylamino)phenyl]-1-pentanol have been utilized in catalytic asymmetric hydrogenation reactions. Studies have focused on the use of chiral ligands derived from similar molecular structures in the homogeneous asymmetric hydrogenation of dehydroamino acids. These ligands have demonstrated versatility in both organic and aqueous solvents, showing significant potential in catalysis and synthetic chemistry applications (Tóth, Hanson, & Davis, 1990).

Antibacterial and Biofilm Inhibition

Derivatives of 1,1-bis[4-(dimethylamino)phenyl]-1-pentanol have been explored for their antibacterial and biofilm inhibition properties. Novel compounds synthesized from related structures have shown potent in-vitro antibacterial and cytotoxic activities against different bacterial strains. Some derivatives exhibited remarkable efficacy as MRSA and VRE inhibitors and demonstrated significant biofilm inhibition capabilities, outperforming reference drugs like Ciprofloxacin (Mekky & Sanad, 2020).

Eigenschaften

IUPAC Name |

1,1-bis[4-(dimethylamino)phenyl]pentan-1-ol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H30N2O/c1-6-7-16-21(24,17-8-12-19(13-9-17)22(2)3)18-10-14-20(15-11-18)23(4)5/h8-15,24H,6-7,16H2,1-5H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SFSAUTWTKUGUFI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC(C1=CC=C(C=C1)N(C)C)(C2=CC=C(C=C2)N(C)C)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H30N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

326.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

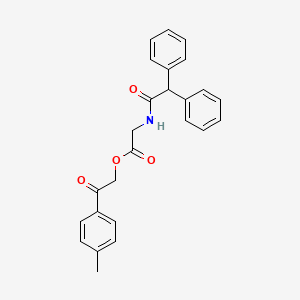

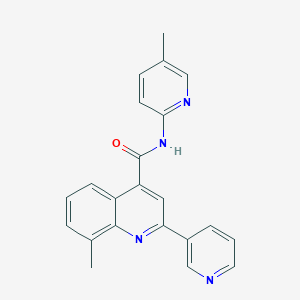

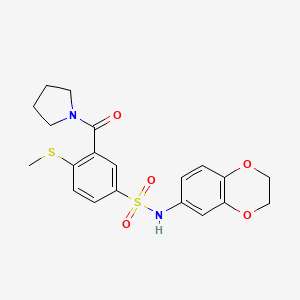

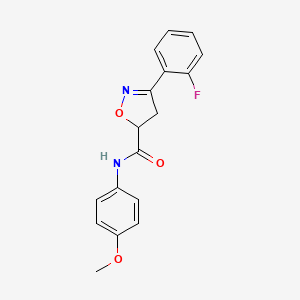

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-(2-furylmethyl)-N-[2-(trifluoromethyl)phenyl]-1-piperazinecarboxamide](/img/structure/B4577597.png)

![3-(1-ethyl-3-methyl-1H-pyrazol-4-yl)-N-[4-(trifluoromethoxy)phenyl]-4,5-dihydro-5-isoxazolecarboxamide](/img/structure/B4577607.png)

![isopropyl 5-(aminocarbonyl)-2-({[4-(4-chlorophenyl)-1-piperazinyl]acetyl}amino)-4-methyl-3-thiophenecarboxylate](/img/structure/B4577618.png)

![4-[(4-chloro-3-nitro-1H-pyrazol-1-yl)methyl]-N-[1-ethyl-5-(4-morpholinylcarbonyl)-1H-pyrazol-4-yl]benzamide](/img/structure/B4577624.png)

![methyl 4-(4-methoxyphenyl)-5-methyl-2-({[(4-methylphenyl)amino]carbonyl}amino)-3-thiophenecarboxylate](/img/structure/B4577627.png)

![N-[(1-ethyl-1H-pyrazol-3-yl)methyl]-N-[2-(1H-indol-3-yl)ethyl]-3-nitrobenzenesulfonamide](/img/structure/B4577644.png)

![2-({4-allyl-5-[(4-chlorophenoxy)methyl]-4H-1,2,4-triazol-3-yl}thio)-N-(2,6-dichlorophenyl)acetamide](/img/structure/B4577658.png)

![3-{5-[(3-phenyl-2-propen-1-yl)thio]-1,3,4-oxadiazol-2-yl}pyridine](/img/structure/B4577663.png)

![N-(3-chlorophenyl)-N'-{2-[4-(4-fluorophenyl)-1-piperazinyl]ethyl}urea](/img/structure/B4577666.png)

![4-methyl-N-[1-{[(2-methylphenyl)amino]carbonyl}-2-(3-pyridinyl)vinyl]benzamide](/img/structure/B4577691.png)